molecular formula C12H13Cl4N3O2S B11707336 Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate

Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate

Cat. No.: B11707336
M. Wt: 405.1 g/mol
InChI Key: YJXPMQNLVXBPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with the molecular formula C12H13Cl4N3O2S It is known for its unique chemical structure, which includes multiple chlorine atoms and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate typically involves the reaction of ethyl 2,2,2-trichloroacetate with 3-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate

Uniqueness

Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and biological activity. The presence of the 3-chloro group may enhance its interaction with certain molecular targets compared to its analogs.

Properties

Molecular Formula

C12H13Cl4N3O2S

Molecular Weight

405.1 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C12H13Cl4N3O2S/c1-2-21-11(20)19-9(12(14,15)16)18-10(22)17-8-5-3-4-7(13)6-8/h3-6,9H,2H2,1H3,(H,19,20)(H2,17,18,22)

InChI Key

YJXPMQNLVXBPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.